Cas no 1036711-12-2 (5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione structure](https://www.kuujia.com/scimg/cas/1036711-12-2x500.png)
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
- 5-(4-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 5-[4-(aminomethyl)phenyl]-5-methyl-
- 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
-
- Inchi: 1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16)
- InChI Key: JXMYWTKMMOEYIW-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C2C=CC(CN)=CC=2)NC(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 310
- Topological Polar Surface Area: 84.2
- XLogP3: -0.1
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65215-0.5g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 0.5g |
$754.0 | 2023-05-29 | ||
Enamine | EN300-65215-5.0g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 5g |
$2277.0 | 2023-05-29 | ||
Enamine | EN300-65215-0.05g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 0.05g |
$660.0 | 2023-05-29 | ||
Enamine | EN300-65215-0.25g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 0.25g |
$723.0 | 2023-05-29 | ||
Enamine | EN300-65215-1.0g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 1g |
$785.0 | 2023-05-29 | ||
Enamine | EN300-65215-10.0g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 10g |
$3376.0 | 2023-05-29 | ||
Enamine | EN300-65215-0.1g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 0.1g |
$691.0 | 2023-05-29 | ||
Enamine | EN300-65215-2.5g |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 2.5g |
$1539.0 | 2023-05-29 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01089050-1g |
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
1036711-12-2 | 95% | 1g |
¥3913.0 | 2023-04-06 |
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione Related Literature
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
Recent Advances in the Study of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione (CAS: 1036711-12-2)
The compound 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione (CAS: 1036711-12-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazolidine-2,4-dione core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that significantly improves yield and purity. The researchers employed a palladium-catalyzed amination reaction, which not only streamlined the synthesis but also reduced the formation of by-products. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.
Pharmacological investigations have revealed that 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione exhibits potent inhibitory effects on specific enzymatic targets associated with inflammatory and neurodegenerative diseases. In vitro and in vivo studies demonstrated its ability to modulate the activity of cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting potential applications in treating conditions such as Parkinson's disease and chronic inflammation. These findings were corroborated by a recent study in the European Journal of Pharmacology (2024), which highlighted the compound's neuroprotective properties.
Furthermore, structural-activity relationship (SAR) studies have been conducted to explore modifications of the 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione scaffold. Researchers have identified that substitutions at the aminomethyl group can enhance binding affinity and selectivity for target proteins. Computational modeling and molecular docking simulations have played a crucial role in these investigations, enabling the prediction of optimal modifications for improved efficacy and reduced off-target effects.
In addition to its therapeutic potential, the safety profile of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione has been evaluated in preclinical models. Toxicity studies conducted in rodents indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These results, published in Toxicology Reports (2023), support the compound's progression to further clinical trials.
Looking ahead, ongoing research aims to explore the broader applications of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione, including its potential as a dual-target inhibitor for complex diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options. The compound's versatility and promising preliminary data position it as a noteworthy candidate in the evolving landscape of drug discovery.
1036711-12-2 (5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione) Related Products
- 1421469-42-2(2-(4-chlorophenoxy)-2-methyl-1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}propan-1-one)
- 2171796-70-4(10-(4,4-difluorobutyl)-1,1-dimethyl-2,6-dioxa-9-azaspiro4.5decane)
- 852368-36-6(2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide)
- 2227803-46-3((2S)-4-(4,4-difluorocyclohexyl)butan-2-amine)
- 380210-97-9(4-(4-methoxyphenyl)-3,7,7-trimethyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one)
- 141106-98-1(1-(benzyloxy)-2-ethynylbenzene)
- 1155571-91-7(3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde)
- 1447806-66-7(4-Chloro-3-cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 1206986-16-4(N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide)
- 1396748-53-0(2-fluoro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylbenzamide)




